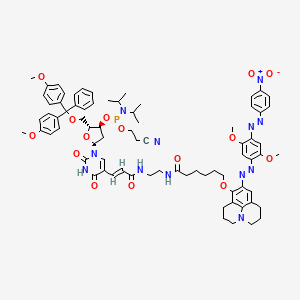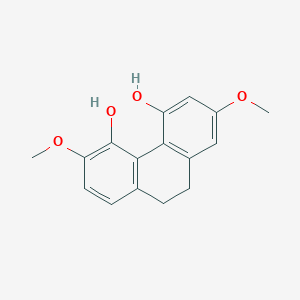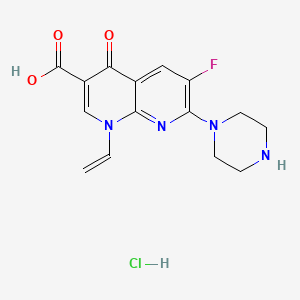
(1-Amino-2-(p-tolyl)ethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-(p-tolyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to an aminoethyl chain, which is further connected to a p-tolyl group. The presence of both amino and boronic acid functionalities makes it a versatile reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(p-tolyl)ethyl)boronic acid typically involves the reaction of p-tolylboronic acid with an appropriate aminoethyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of p-tolylboronic acid with an aminoethyl halide under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-2-(p-tolyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
(1-Amino-2-(p-tolyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, particularly proteases that interact with boronic acid groups.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1-Amino-2-(p-tolyl)ethyl)boronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminoethyl chain.
(1-Amino-2-phenylethyl)boronic acid: Similar but with a phenyl group instead of a p-tolyl group.
(1-Amino-2-(m-tolyl)ethyl)boronic acid: Similar but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(1-Amino-2-(p-tolyl)ethyl)boronic acid is unique due to the presence of both an amino group and a p-tolyl group, which provide distinct chemical properties and reactivity. The p-tolyl group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its binding affinity to molecular targets.
Propriétés
Formule moléculaire |
C9H14BNO2 |
|---|---|
Poids moléculaire |
179.03 g/mol |
Nom IUPAC |
[1-amino-2-(4-methylphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
Clé InChI |
YIHFEARMBAFZKC-UHFFFAOYSA-N |
SMILES canonique |
B(C(CC1=CC=C(C=C1)C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



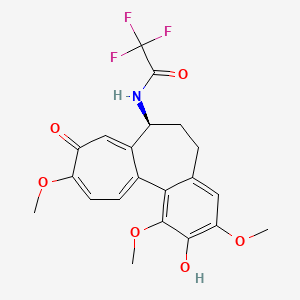
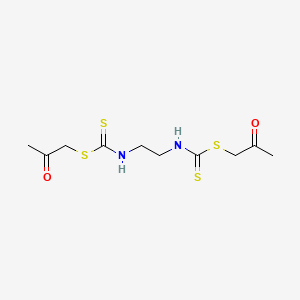
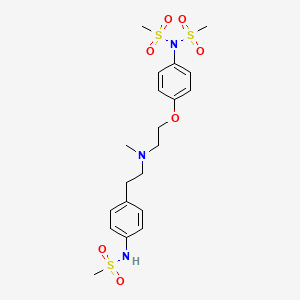
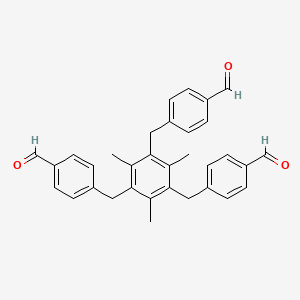

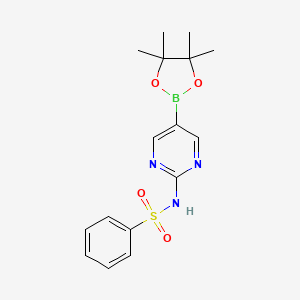
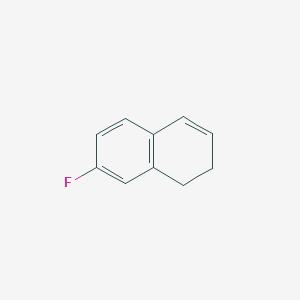

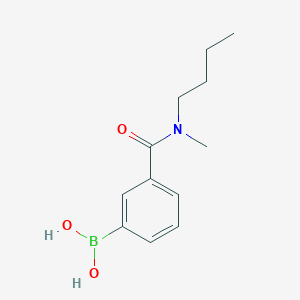
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
